N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that features a quinazolinone core, an oxadiazole ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the Oxadiazole Ring: This step might involve the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the Chlorophenyl Group: This could be done through nucleophilic substitution reactions.
Final Coupling: The final step would involve coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions could target the quinazolinone core or the oxadiazole ring.
Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and might have similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are often studied for their antimicrobial and anticancer properties.
Chlorophenyl Compounds: These compounds are known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
The unique combination of the quinazolinone core, oxadiazole ring, and chlorophenyl group in N-(3-chlorophenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide might confer unique biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C25H18ClN5O4 |
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Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C25H18ClN5O4/c26-17-9-6-10-18(13-17)27-21(32)14-30-20-12-5-4-11-19(20)24(33)31(25(30)34)15-22-28-23(29-35-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,27,32) |
InChI Key |
WJDHOPUTAIXHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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